molecular formula C10H12O5S B1394418 3-[3-(Methanesulfonyloxy)phenyl]propanoic acid CAS No. 1242268-25-2

3-[3-(Methanesulfonyloxy)phenyl]propanoic acid

Cat. No. B1394418
M. Wt: 244.27 g/mol
InChI Key: MEKNOMNMKJBSKQ-UHFFFAOYSA-N
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Description

3-[3-(Methanesulfonyloxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 1242268-25-2. It has a molecular weight of 244.27 g/mol . It’s also known as sulindac, a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain.


Molecular Structure Analysis

The IUPAC name for this compound is 3-{3-[(methylsulfonyl)oxy]phenyl}propanoic acid . The InChI code is 1S/C10H12O5S/c1-16(13,14)15-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) .

Scientific Research Applications

  • Selective Hydrolysis of Methanesulfonate Esters

    • Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, including derivatives of 3-[3-(methanesulfonyloxy)phenyl]propanoic acid. They demonstrated the selective removal of methanesulfonate esters under varying pH conditions, crucial for pharmaceutical synthesis processes (Chan, Cox, & Sinclair, 2008).
  • Synthetic Routes towards Derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid

    • Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives. They used O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, leading to compounds with interesting conformational properties (Tye & Skinner, 2002).
  • Phloretic Acid as an Alternative in Polybenzoxazine Synthesis

    • Trejo-Machin et al. (2017) researched using 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, in the synthesis of polybenzoxazines. Phloretic acid acted as a renewable building block, demonstrating its potential in enhancing the reactivity of –OH bearing molecules toward benzoxazine ring formation, paving the way for sustainable material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
  • Stereoselective Synthesis of β-Substituted Carboxylic Acids

    • Al-Awadi et al. (2005) investigated the thermal gas-phase elimination of 3-Phenoxypropanoic acid and its derivatives. Their study contributed to understanding the kinetics and mechanism behind the formation of acrylic acid and corresponding arenes, relevant in the field of organic synthesis and reaction mechanisms (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).
  • HPLC Method for Separating Stereoisomers

    • Davadra et al. (2011) developed a high-performance liquid chromatography method to separate stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. This study highlights the significance of analytical methods in drug development and quality control (Davadra, Patel, Chauhan, Kharul, Pandey, Jain, & Bapodra, 2011).
  • Synthesis of Antidepressant Drug Intermediates

    • Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs. This study provides insights into the biocatalytic production of pharmaceutical intermediates (Choi, Choi, Kim, Uhm, & Kim, 2010).
  • Sulfuric Acid Ester as a Recyclable Catalyst

    • Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research contributes to the development of sustainable and efficient catalytic processes in organic synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
  • Microwave-assisted Cleavage of Methyl Phenyl Ethers

    • Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for demethylating methyl phenyl ethers using methanesulfonic acid. This method is significant for the synthesis of desmethyl precursors and removing protecting groups in organic chemistry (Fredriksson & Stone-Elander, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-methylsulfonyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(13,14)15-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNOMNMKJBSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255985
Record name 3-[(Methylsulfonyl)oxy]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Methanesulfonyloxy)phenyl]propanoic acid

CAS RN

1242268-25-2
Record name 3-[(Methylsulfonyl)oxy]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Methylsulfonyl)oxy]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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